

Unveiling the Molecular Architecture of Methyl Protograccillin: A Spectroscopic Guide

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Compound of Interest

Compound Name: *Methyl protograccillin*

Cat. No.: *B8087133*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Methyl protograccillin**, a steroidal saponin of significant interest in phytochemical and pharmacological research. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) profiles, offering a foundational dataset for identification, quality control, and further investigation of this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **Methyl protograccillin** as $C_{52}H_{86}O_{23}$. The primary ionization method for this class of compounds is Electrospray Ionization (ESI), typically observed in positive ion mode as a sodium adduct.

Ion Species	Observed m/z
$[M+Na]^+$	1101

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Methyl protograccillin** heavily relies on one-dimensional (1H and ^{13}C) and two-dimensional NMR experiments. The data presented below were acquired in a

deuterated pyridine (C_5D_5N) solution.

^{13}C NMR Data

The ^{13}C NMR spectrum of **Methyl protogracillin** displays 52 distinct carbon signals, corresponding to its molecular formula. The chemical shifts are indicative of a complex steroidal saponin structure, featuring a furostanol skeleton and multiple sugar moieties.

Atom	δ_c (ppm)	Atom	δ_c (ppm)
1	37.8	27	17.6
2	30.4	28	16.5
3	77.9	29	64.1
4	39.4	30	31.8
5	141.2	31	77.5
6	122.0	32	78.6
7	32.6	33	71.6
8	31.8	34	78.1
9	50.6	35	62.8
10	37.3	36	105.1
11	21.3	37	75.5
12	40.2	38	78.4
13	41.1	39	71.9
14	56.7	40	78.6
15	32.4	41	63.1
16	81.4	42	106.9
17	63.4	43	76.9
18	16.7	44	78.1
19	19.6	45	71.6
20	42.1	46	78.4
21	15.0	47	69.9
22	110.1	48	18.5
23	32.1	49	48.6

24	29.5	50	72.8
25	30.8	51	12.8
26	75.4	52	26.5

¹H NMR Data

The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in **Methyl protogracillin**. Key signals corresponding to the steroidal core and the attached sugar units are summarized below.

Atom	δ h (ppm)	Multiplicity	J (Hz)
H-1'	4.88	d	7.5
H-1''	5.15	d	7.5
H-1'''	5.38	d	7.5
H-1''''	6.35	d	7.5
H-3	3.95	m	
H-6	5.39	br d	5.0
H-16	4.75	m	
H-18	0.99	s	
H-19	1.06	s	
H-21	1.05	d	7.0
H-27	1.15	d	7.0
OCH ₃	3.39	s	

Experimental Protocols

The spectroscopic data presented herein are based on the isolation and structural elucidation of furostanol oligosides from *Tamus communis* (now classified as *Dioscorea communis*).

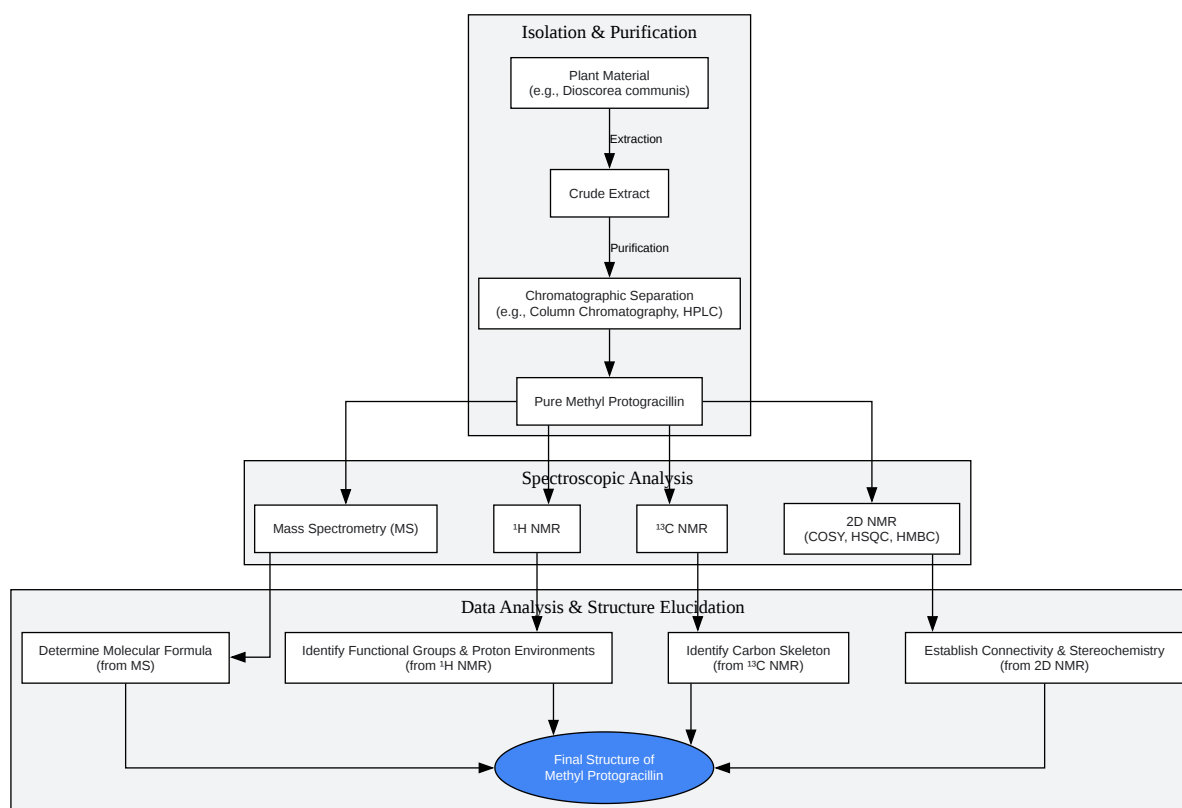
Instrumentation:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: For NMR analysis, the purified sample of **Methyl protogracillin** was dissolved in deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$).

Spectroscopic Characterization Workflow

The logical flow for the characterization of a natural product like **Methyl protogracillin** using spectroscopic methods is outlined in the diagram below. This workflow begins with the isolation of the pure compound and proceeds through various analytical techniques to determine its structure.



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Caption: Workflow for the isolation and structural elucidation of **Methyl protogracillin**.

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